Fluoromalonaldehyde, sodium salt
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoromalonaldehyde, sodium salt, can be synthesized through the fluorination of malonaldehyde. The reaction typically involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound, involves large-scale fluorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions: Fluoromalonaldehyde, sodium salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoromalonic acid under specific conditions.
Reduction: Reduction reactions can yield fluoromalonaldehyde or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Fluoromalonic acid.
Reduction: Fluoromalonaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fluoromalonaldehyde, sodium salt, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with fluorinated functional groups.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Medicine: Potential therapeutic applications are being explored, particularly in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which fluoromalonaldehyde, sodium salt, exerts its effects involves its reactivity with various biological macromolecules. The compound can form covalent adducts with proteins, nucleic acids, and other biomolecules, potentially altering their function. This reactivity is primarily due to the presence of the fluorine atom, which enhances the compound’s electrophilicity .
Comparison with Similar Compounds
Malonaldehyde: The non-fluorinated parent compound.
Chloromalonaldehyde: A chlorinated derivative with similar reactivity.
Bromomalonaldehyde: A brominated analogue with distinct chemical properties
Uniqueness: Fluoromalonaldehyde, sodium salt, is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, reactivity, and potential for forming strong interactions with biological targets, making it a valuable tool in various research applications .
Properties
IUPAC Name |
sodium;(Z)-2-fluoro-3-oxoprop-1-en-1-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO2.Na/c4-3(1-5)2-6;/h1-2,5H;/q;+1/p-1/b3-1-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHVZCYRLJSBIL-SPNQZIMRSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C=O)F)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C=O)\F)\[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2FNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744333 | |
Record name | Sodium (1Z)-2-fluoro-3-oxoprop-1-en-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29548-72-9 | |
Record name | Sodium (1Z)-2-fluoro-3-oxoprop-1-en-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 29548-72-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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